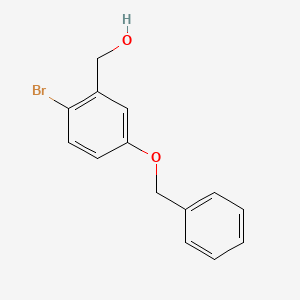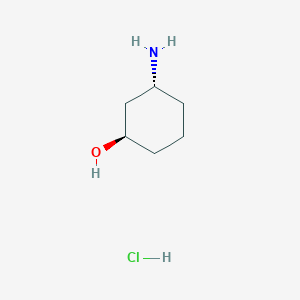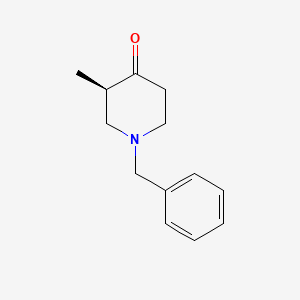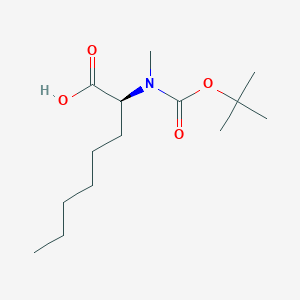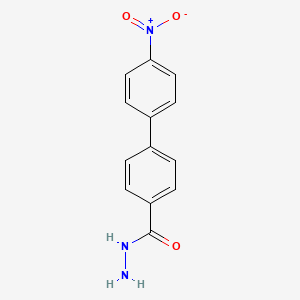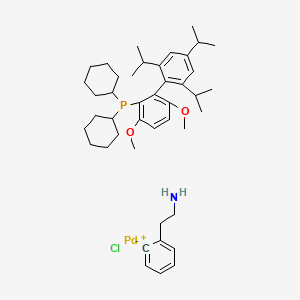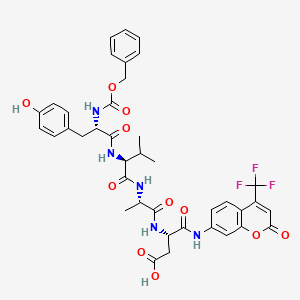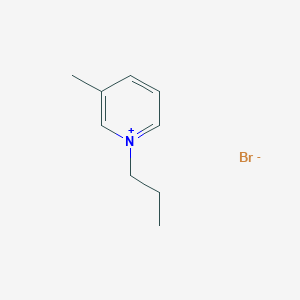
1-Propyl-3-methylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-3-methylpyridinium bromide is a pyridinium salt with the chemical formula C₉H₁₄BrN. It is a type of ionic liquid, which are salts that are liquid at or near room temperature. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This compound is used in various scientific and industrial applications due to these properties .
準備方法
The synthesis of 1-Propyl-3-methylpyridinium bromide typically involves the alkylation of 3-methylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial production methods for pyridinium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
化学反応の分析
1-Propyl-3-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions. Common reagents for these reactions include silver salts of the desired anion.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.
Hydrogen Bonding: The compound can form hydrogen bonds with other molecules, influencing its solubility and reactivity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, metathesis reactions with silver nitrate would yield 1-Propyl-3-methylpyridinium nitrate .
科学的研究の応用
1-Propyl-3-methylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent, particularly in formulations that require controlled release.
Industry: It is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity
作用機序
The mechanism of action of 1-Propyl-3-methylpyridinium bromide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell death. In electrochemical applications, its high ionic conductivity facilitates the efficient transfer of ions, improving the performance of batteries and supercapacitors .
類似化合物との比較
1-Propyl-3-methylpyridinium bromide can be compared with other pyridinium salts, such as:
1-Butyl-3-methylpyridinium bromide: Similar in structure but with a longer alkyl chain, which affects its solubility and melting point.
1-Ethyl-3-methylpyridinium bromide: Has a shorter alkyl chain, resulting in different physical properties.
1-Methylpyridinium bromide: Lacks the additional alkyl group, making it less hydrophobic
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
特性
IUPAC Name |
3-methyl-1-propylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-5-9(2)8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACCFPBDMPFAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC(=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
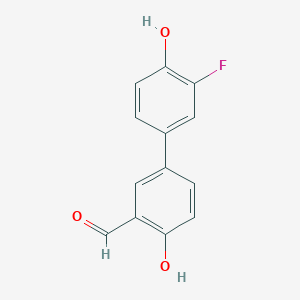

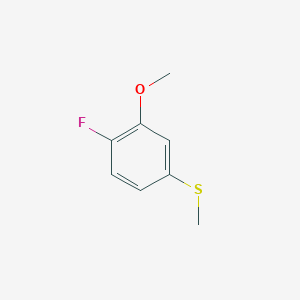
![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)

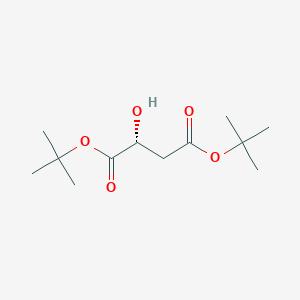
![n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6334115.png)
